Jelleine-I

Antifungal selectivity Candida albicans Therapeutic window

Jelleine-I is the sole member of its family with antiparasitic, wound-healing, pro-coagulant, and anti-inflammatory properties, in addition to broad-spectrum antimicrobial activity. Its membrane-lytic mechanism avoids cross-resistance with polymyxins and targets colistin-resistant K. pneumoniae and PDR A. baumannii. With thermostability (40–80°C) and pH tolerance (3–10), it is ideal for integrated preclinical studies in infected wound and inflammatory bowel disease models, as well as food preservation applications.

Molecular Formula
Molecular Weight
Cat. No. B1576306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJelleine-I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jelleine-I Procurement Guide: Baseline Identity, Class Affiliation, and Core Characteristics for Scientific Sourcing


Jelleine-I (also designated Jellein-1) is an octapeptide antimicrobial peptide (AMP) with the sequence PFKLSLHL-NH₂ and a molecular mass of 953.24 Da, originally isolated from the royal jelly of the honeybee Apis mellifera [1]. It belongs to the Jelleine family of four short, cationic host-defense peptides (Jelleines I–IV) that are proteolytically derived from the C-terminal region of Major Royal Jelly Protein 1 (MRJP-1) [1][2]. Jelleine-I carries a net charge of +2 at physiological pH and comprises approximately 50% hydrophobic residues, classifying it as a membrane-active, broad-spectrum AMP active against Gram-positive bacteria, Gram-negative bacteria, yeasts, and filamentous fungi [1][2]. Unlike conventional antibiotics that target specific cellular components, Jelleine-I exerts its primary antimicrobial action through membrane disruption, a mechanism that is hypothesized to reduce the likelihood of resistance development [2].

Why Jelleine-I Cannot Be Substituted with Other Jelleine Family Members or Generic AMPs: Evidence of Functional Divergence


Within the Jelleine family, individual members exhibit stark functional divergence that precludes interchangeable use. Jelleine-IV is entirely inactive in all antimicrobial, hemolytic, and mast-cell degranulating assays tested, while Jelleines I–III display antimicrobial activity against yeast, Gram-positive, and Gram-negative bacteria [1]. Jelleine-I, but not Jelleine-II, Jelleine-III, or Jelleine-IV, additionally possesses antiparasitic, wound-healing, pro-coagulant, and anti-inflammatory activities, as well as the capacity to indirectly modulate tumor cell growth [2]. Furthermore, among the three active family members, Jelleine-III exhibits reduced antimicrobial potency relative to Jelleine-I and Jelleine-II, attributable to its lower net charge (+1 vs. +2) and consequent impaired electrostatic interaction with anionic microbial membranes [1][2]. These intra-family functional differences mean that substituting Jelleine-I with any other Jelleine peptide—or with a generic short cationic AMP lacking the same combination of charge density, hydrophobicity, and C-terminal amidation—risks loss of key biological activities or complete inactivity [1][2].

Jelleine-I Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Antifungal Selectivity Index: Jelleine-I vs. Amphotericin B in Candida Species

In a direct head-to-head comparison against Candida species, Jelleine-I exhibits a selectivity index (SI) at least 4.6-fold higher than the clinical gold-standard antifungal amphotericin B [1]. The SI was calculated as the ratio of hemolytic concentration to antifungal MIC. Jelleine-I displayed negligible hemolytic activity and in vivo toxicity, whereas amphotericin B is known for dose-limiting nephrotoxicity and hemolytic side effects [1].

Antifungal selectivity Candida albicans Therapeutic window

Activity Against Colistin-Resistant Klebsiella pneumoniae: Distinct Mechanism Without Cross-Resistance

Jelleine-I demonstrates bactericidal activity against clinical isolates of colistin-resistant Klebsiella pneumoniae (CRKP), with MIC values ranging from 16 to 128 µM and an average MBC of 128 µM [1]. At 200 µM, Jelleine-I achieves complete killing of CRKP cells in suspension (10⁶ CFU/mL) within 150 minutes. Critically, Jelleine-I acts via membrane disruption through a mechanism distinct from that of polymyxins (including colistin and polymyxin B), and no cross-resistance is observed between Jelleine-I and colistin or polymyxin B [1]. In an in vivo Tenebrio molitor larval infection model, Jelleine-I at 50–100 µg per larva significantly reduced lethality from hypervirulent CRKP infection [1].

Colistin resistance Klebsiella pneumoniae Cross-resistance

Within-Family Functional Breadth: Jelleine-I Possesses Unique Non-Antimicrobial Activities Absent in Jelleine-II, III, and IV

Among all four Jelleine family members, Jelleine-I is uniquely endowed with antiparasitic (anti-Leishmania), wound-healing, pro-coagulant, and anti-inflammatory activities, in addition to the ability to indirectly modulate tumor cell growth and control inflammatory processes [1]. Jelleines II and III share antimicrobial activity with Jelleine-I but lack these additional biological functions. Jelleine-IV is entirely devoid of any measurable biological activity in all assays performed, including antimicrobial, hemolytic, and mast-cell degranulating tests [1][2]. This functional pleiotropy is unique to Jelleine-I and is not reproduced by simple sequence extension or truncation within the family.

Functional pleiotropy Jelleine family Antiparasitic activity

Halogenation-Driven Proteolytic Stability Enhancement: Native Jelleine-I vs. Halogenated Derivatives

Native Jelleine-I is susceptible to protease degradation. Halogenation of Jelleine-I produces derivatives (F-J-I, Cl-J-I, Br-J-I, I-J-I) with 10–100-fold improved proteolytic stability while retaining negligible hemolytic activity and cytotoxicity [1]. In parallel, in vitro antimicrobial and antibiofilm activities were enhanced 1–8-fold. In a mouse model of E. coli infection, native Jelleine-I at 20 mg/kg yielded only 25% survival, whereas Cl-J-I and Br-J-I at the same dose achieved 62.5% survival, and I-J-I achieved 37.5% survival [1]. Among derivatives, Br-J-I and I-J-I exhibited superior stability against enzymatic degradation and serum compared to F-J-I and Cl-J-I [1].

Proteolytic stability Halogenation strategy In vivo survival

Physicochemical Stability Profile: Thermostability, pH Tolerance, and Ion Insensitivity of Jelleine-I for Applied Research

Jelleine-I retains full antifungal activity against Penicillium digitatum after exposure to temperatures of 40–80 °C and across a broad pH range of 3–10, demonstrating both thermostability and acid–base resistance [1]. Its activity is also insensitive to Na⁺ (except at high concentrations of 200 mmol/L) and K⁺, although it is partially attenuated by Ca²⁺ [1]. At low protease concentrations, Jelleine-I maintains its antifungal activity, which decreases only gradually with increasing protease concentration [1]. These stability characteristics are not uniformly shared by other short cationic AMPs, many of which lose activity under acidic conditions or in the presence of physiological salt concentrations.

Physicochemical stability Food preservation Penicillium digitatum

Jelleine-I vs. Polymyxin B: Retained Activity Against Pandrug-Resistant Acinetobacter baumannii Clinical Isolates

In a direct head-to-head comparison against 11 clinical isolates of Acinetobacter baumannii spanning MDR, XDR, and PDR phenotypes, Jelleine-I demonstrated consistent MIC values of 8–32 µM with MIC₅₀ and MIC₉₀ both at 16 µM [1]. Polymyxin B, by contrast, showed MIC values of 0.5–8 µM (MIC₅₀ = 2 µM, MIC₉₀ = 4 µM) [1]. Critically, for two PDR strains—AC 10/PDR and AC 37/PDR, which are clinically resistant to polymyxins—Jelleine-I retained MIC values of 32 µM and 8 µM, respectively, while polymyxin B MICs for these same PDR strains were 4 µM and 8 µM, reflecting clinical resistance classifications despite low measured MICs [1]. Jelleine-I's activity against PDR strains is underpinned by a membrane-disruptive mechanism independent of the polymyxin resistance determinants, and the peptide showed negligible hemolytic activity and no cytotoxicity against VERO and HaCaT mammalian cell lines [1].

Acinetobacter baumannii Pandrug resistance Polymyxin comparison

Jelleine-I Application Scenarios: Evidence-Backed Research and Industrial Use Cases for Scientific Procurement


Antifungal Drug Development with Superior Selectivity Over Amphotericin B

Jelleine-I's selectivity index ≥4.6-fold higher than amphotericin B [1] positions it as a compelling lead candidate for antifungal drug development programs targeting Candida species, particularly in indications where amphotericin B's nephrotoxicity and hemolytic side effects limit clinical utility. The peptide's dual mechanism—membrane disruption combined with ROS production and genomic DNA binding [1]—further supports its candidacy for combination therapy studies aimed at reducing the required dose of conventional antifungals.

Antimicrobial Research Against Colistin-Resistant and Pandrug-Resistant Gram-Negative Pathogens

Jelleine-I retains bactericidal activity against colistin-resistant K. pneumoniae (MIC 16–128 µM) [2] and against PDR A. baumannii clinical isolates (MIC 8–32 µM) [3], with a membrane-lytic mechanism that avoids cross-resistance with polymyxins. This makes Jelleine-I a mechanistically distinct tool compound for academic and industrial laboratories investigating therapeutic strategies against carbapenem-resistant and pan-resistant Enterobacterales and Acinetobacter spp., where polymyxin-based options are increasingly compromised.

Wound-Healing, Anti-Inflammatory, and Antiparasitic Preclinical Research Requiring Multi-Functional Peptide Activity

Unlike Jelleine-II, III, and IV, Jelleine-I is the only family member documented to possess antiparasitic, wound-healing, pro-coagulant, and anti-inflammatory activities in addition to its antimicrobial spectrum [4]. This multi-functional profile supports its procurement for integrated preclinical studies exploring simultaneous antimicrobial coverage and host-directed therapeutic effects—for instance, in infected wound models or inflammatory bowel disease research—where a single peptide with combined antimicrobial and tissue-repair properties offers experimental efficiency.

Food Preservation and Postharvest Protection Leveraging Physicochemical Stability

Jelleine-I's demonstrated thermostability (40–80 °C), pH tolerance (pH 3–10), and insensitivity to Na⁺ and K⁺ [5] support its application in food preservation and citrus postharvest fungal control, where processing conditions may involve elevated temperatures, acidic environments, or saline brines. The peptide's stability profile reduces the need for cold-chain handling and narrow-pH formulation buffers during application, offering a practical advantage for industrial food-safety formulations.

Quote Request

Request a Quote for Jelleine-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.